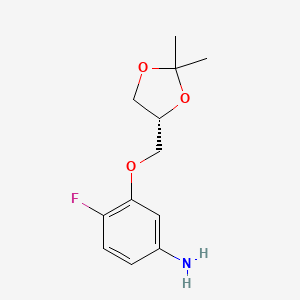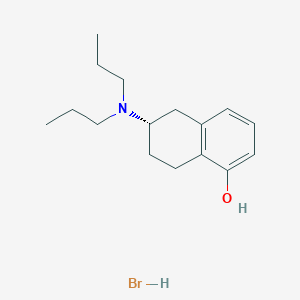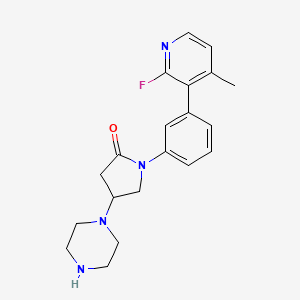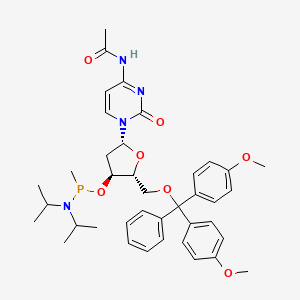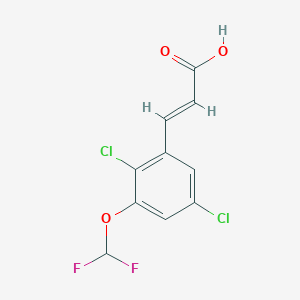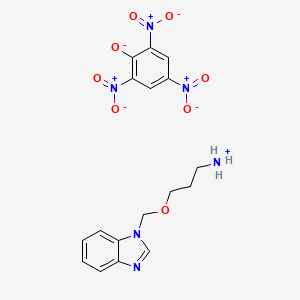
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The picrate form of this compound indicates that it is combined with picric acid, which is often used to form salts with organic bases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate, the synthesis would involve the following steps:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of 3-Aminopropoxy Group: This can be achieved by reacting the benzimidazole core with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.
Formation of Picrate Salt: The final step involves reacting the synthesized benzimidazole derivative with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used as a corrosion inhibitor and in the synthesis of dyes and pigments.
作用机制
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, benzimidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact mechanism of action for benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate would depend on its specific biological target and the pathways involved.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is unique due to the presence of the 3-aminopropoxy group and the picrate salt form. These modifications can significantly alter its chemical and biological properties compared to other benzimidazole derivatives.
属性
CAS 编号 |
34703-79-2 |
|---|---|
分子式 |
C17H18N6O8 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
3-(benzimidazol-1-ylmethoxy)propylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C11H15N3O.C6H3N3O7/c12-6-3-7-15-9-14-8-13-10-4-1-2-5-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,8H,3,6-7,9,12H2;1-2,10H |
InChI 键 |
BFQKOQXHWCXBLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CN2COCCC[NH3+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

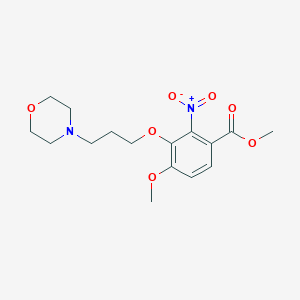



![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
